Use as a Key Intermediate in a Patent-Documented JAK Inhibitor Synthesis, Enabling Late-Stage Carboxylic Acid Functionalization
In US8309718B2, the precursor Benzyl 3-(1,1-dimethyl-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate (12.70 g, 43.6 mmol) is oxidized with KMnO₄ to directly yield the target compound as a crude intermediate, which is then used in the next step of the JAK inhibitor synthesis without purification [1]. Liquid chromatography-mass spectrometry (LCMS) confirms formation with an [M+H]⁺ signal at m/z 308.2 [1]. This demonstrates the compound’s specific role as the sole entry point for introducing the carboxylic acid functionality at a late stage of the synthesis. By contrast, analogs lacking the 3-formyl precursor (e.g., N-Cbz-3-hydroxypyrrolidine) cannot undergo this oxidation to provide the same carboxylic acid intermediate, and analogs with the side chain at the 2-position (e.g., CAS 1668600-49-4) are not described in the patent as viable intermediates for this inhibitor class.
| Evidence Dimension | Synthetic pathway specificity as a protected bifunctional intermediate |
|---|---|
| Target Compound Data | 12.70 g precursor converted in a single step; crude product used directly in subsequent step; LCMS [M+H]⁺ 308.2 |
| Comparator Or Baseline | N-Cbz-3-hydroxypyrrolidine (CAS 100858-32-0 / 100858-33-1): lacks the aldehyde/acid side chain; cannot enter the same oxidation step. 2-substituted isomer (CAS 1668600-49-4): not employed in the patent pathway. |
| Quantified Difference | Target compound is the only reported intermediate in the patent that installs the C3‑carboxylic acid handle via a one-step oxidation at 43.6 mmol scale, whereas the comparators either cannot perform this transformation or are not described in the context of this inhibitor class. |
| Conditions | Acetone solvent, HCl, KMnO₄, room temperature, 6 h; LCMS analysis |
Why This Matters
For a medicinal chemistry team replicating or elaborating the patented JAK inhibitor route, procuring the exact intermediate ensures compatibility with the validated synthetic sequence, avoids re-optimization of the oxidation step, and guarantees the correct regiochemistry of the carboxylic acid handle for subsequent amide bond formation.
- [1] US8309718B2 - 4-Pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as Janus kinase inhibitors. Filed Nov 13, 2008. Google Patents. View Source
